

TAMRA-PEG4-acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: TAMRA-PEG4-acid

Cat. No.: B611140

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CAS Number: 1909223-02-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of **TAMRA-PEG4-acid**. This versatile fluorescent labeling reagent and linker is instrumental in a variety of cutting-edge research applications, from protein and peptide labeling to the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

TAMRA-PEG4-acid is a derivative of the bright, photostable rhodamine-based fluorophore, Tetramethylrhodamine (TAMRA), functionalized with a four-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The TAMRA component provides a strong fluorescent signal in the orange-red spectrum, while the hydrophilic PEG linker enhances solubility and reduces steric hindrance. The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules.

Property	Value	Reference(s)
CAS Number	1909223-02-4	[1][2][3][4]
Molecular Formula	C ₃₆ H ₄₃ N ₃ O ₁₀	[1]
Molecular Weight	677.8 g/mol	
Appearance	Liquid or solid	
Purity	≥98% (typically by HPLC)	
Excitation Maximum (λ _{ex})	553 nm	
Emission Maximum (λ _{em})	575 nm	
Extinction Coefficient	~80,000 M ⁻¹ cm ⁻¹ at 553 nm	
Solubility	Soluble in Water, DMSO, DMF, DCM	
Storage Conditions	-20°C, protected from light and moisture	

Key Applications and Experimental Protocols

TAMRA-PEG4-acid is a valuable tool in a range of biochemical and cell-based assays. Its bifunctional nature allows it to be used for fluorescently labeling biomolecules and as a flexible linker in more complex molecular constructs.

Fluorescent Labeling of Proteins and Peptides

The carboxylic acid moiety of **TAMRA-PEG4-acid** can be activated to react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. This is a common strategy for fluorescently labeling proteins, antibodies, and peptides for use in applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

This protocol outlines the steps for activating the carboxylic acid of **TAMRA-PEG4-acid** with EDC and NHS and subsequently conjugating it to a protein.

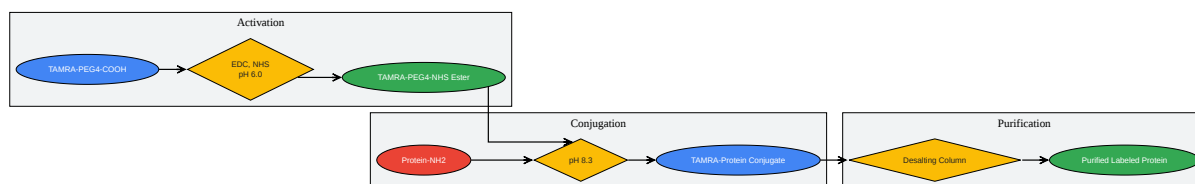
Materials:

- **TAMRA-PEG4-acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES, pH 6.0
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

- Reagent Preparation:
 - Dissolve **TAMRA-PEG4-acid** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
 - Prepare a fresh solution of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL each.
 - Dissolve the protein to be labeled in Reaction Buffer at a concentration of 1-5 mg/mL.
- Activation of **TAMRA-PEG4-acid**:
 - In a microcentrifuge tube, combine 10 μ L of the **TAMRA-PEG4-acid** stock solution with 100 μ L of Activation Buffer.
 - Add 20 μ L of the EDC solution and 20 μ L of the NHS solution to the **TAMRA-PEG4-acid** mixture.

- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to the Protein:
 - Add the activated **TAMRA-PEG4-acid** solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a good starting point for optimization.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching and Purification:
 - (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
 - Purify the TAMRA-labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).



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Caption: Workflow for protein labeling with **TAMRA-PEG4-acid**.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. **TAMRA-PEG4-acid** can serve as a fluorescent linker in PROTAC synthesis, connecting a target protein ligand to an E3 ligase ligand. The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex, while the TAMRA fluorophore enables visualization and quantification of the PROTAC.

This protocol provides a general strategy for synthesizing a fluorescent PROTAC using **TAMRA-PEG4-acid**, assuming the target protein ligand has a free amine and the E3 ligase ligand has a functional group for click chemistry (e.g., an alkyne).

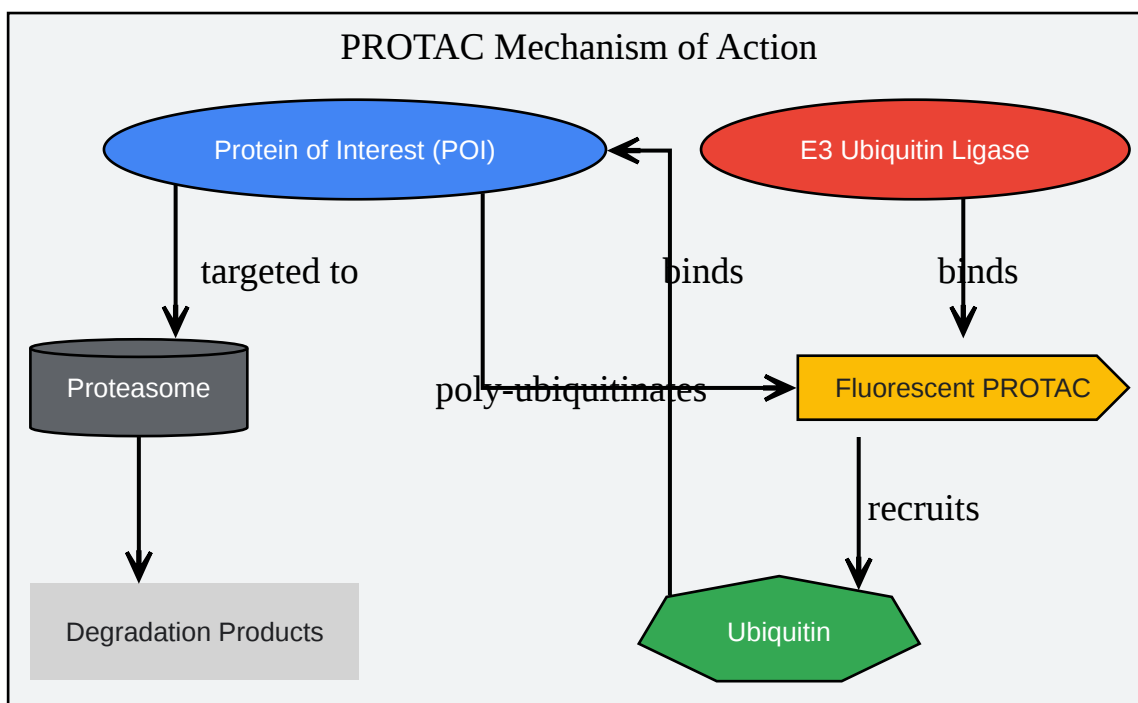
Materials:

- **TAMRA-PEG4-acid**
- Amine-functionalized target protein ligand
- Alkyne-functionalized E3 ligase ligand
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Anhydrous DMF
- Solvents for purification (e.g., acetonitrile, water)

- Preparative HPLC system

Procedure:

- Amide Coupling of **TAMRA-PEG4-acid** and Target Protein Ligand:
 - Dissolve the amine-functionalized target protein ligand (1 eq) and **TAMRA-PEG4-acid** (1.1 eq) in anhydrous DMF.
 - Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.
 - Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
 - Upon completion, purify the intermediate product (Target Ligand-PEG4-TAMRA) by preparative HPLC.
- Click Chemistry Reaction with E3 Ligase Ligand:
 - Note: This step is conceptual as **TAMRA-PEG4-acid** does not have a functional group for click chemistry. A different bifunctional linker with an azide or alkyne would be required. The following is a general click chemistry protocol for PROTAC synthesis.
 - Dissolve the purified alkyne-functionalized E3 ligase ligand (1 eq) and an azide-functionalized linker-target ligand conjugate (1.1 eq) in a mixture of t-BuOH and water.
 - Add a freshly prepared solution of sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).
 - Stir the reaction at room temperature for 12-24 hours.
 - Purify the final fluorescent PROTAC by preparative HPLC.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Cellular Imaging

TAMRA-labeled biomolecules, such as antibodies or peptides, can be used to visualize their localization and trafficking within cells using fluorescence microscopy. The bright and photostable fluorescence of TAMRA allows for high-quality imaging in both fixed and live cells.

This protocol describes the use of a TAMRA-labeled secondary antibody for the indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

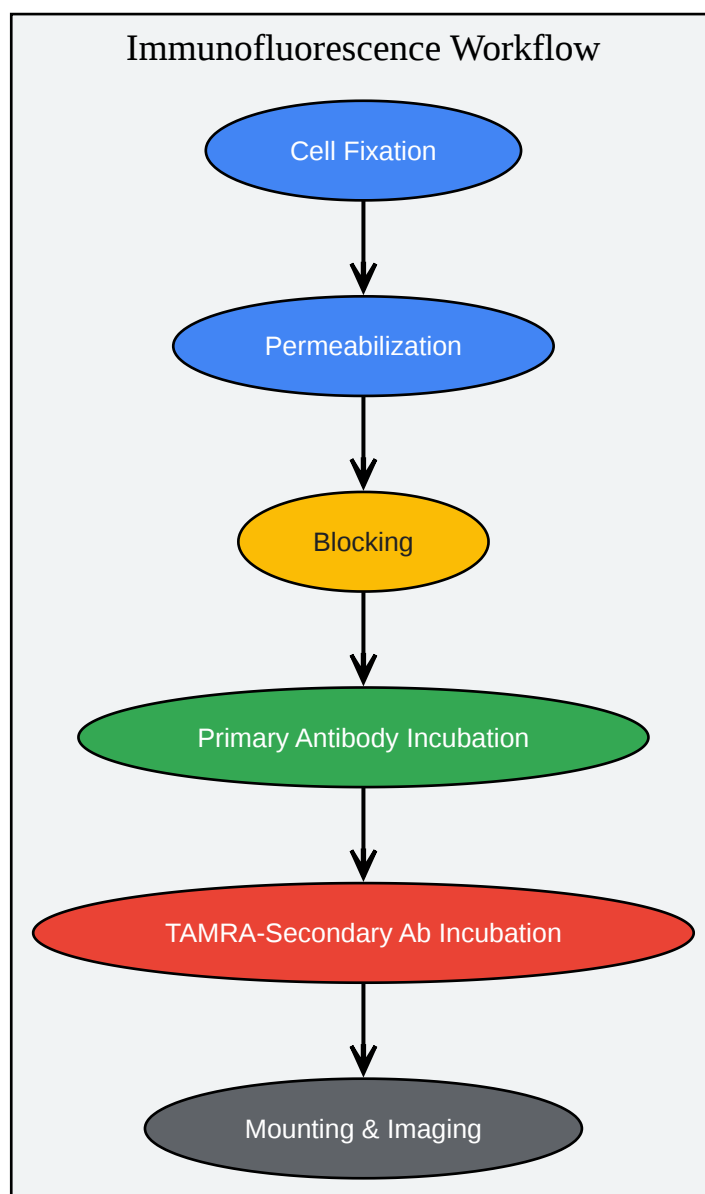
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde in PBS

- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- Primary antibody specific to the target protein
- TAMRA-labeled secondary antibody
- Mounting medium with DAPI
- Fluorescence microscope with appropriate filter sets for DAPI and TAMRA

Procedure:

- Cell Preparation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells with Fixation Solution for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Immunostaining:
 - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.
 - Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate the cells with the TAMRA-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

- Wash the cells three times with PBS, protected from light.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.
 - Image the cells using a fluorescence microscope.



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Caption: Workflow for indirect immunofluorescence staining.

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